



Application Note: Protocol for Forced Degradation Studies of Cephalexin Hydrochloride

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Cephalexin Hydrochloride | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. As mandated by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B), these studies are designed to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This protocol provides a detailed methodology for conducting forced degradation studies on **Cephalexin Hydrochloride**, a widely used first-generation cephalosporin antibiotic. The objective is to expose **Cephalexin Hydrochloride** to various stress conditions—hydrolytic, oxidative, thermal, and photolytic—to generate potential degradation products and to demonstrate the specificity of a stability-indicating analytical method.[3][4] The typical target for degradation is between 5-20% to ensure that a meaningful profile of degradation products can be obtained.[5]

Experimental Protocols

This section details the methodologies for subjecting **Cephalexin Hydrochloride** to various stress conditions.

Materials and Reagents



- Active Pharmaceutical Ingredient (API): Cephalexin Hydrochloride reference standard
- · Reagents:
 - Hydrochloric Acid (HCl), 1 M and 0.1 M solutions[4][6]
 - Sodium Hydroxide (NaOH), 0.04 M and 0.01 M solutions[4][6]
 - Hydrogen Peroxide (H₂O₂), 3% (v/v) solution[6]
 - HPLC grade Methanol
 - HPLC grade Acetonitrile
 - Ammonium Acetate
 - HPLC grade water
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
 - Analytical balance
 - pH meter
 - Water bath or oven for thermal studies[6]
 - Photostability chamber with controlled light exposure (UV and visible light)[6][7]
 - Volumetric flasks and pipettes
 - Syringe filters (0.45 μm)

Preparation of Stock Solution

Prepare a stock solution of **Cephalexin Hydrochloride** at a concentration of 1 mg/mL in a suitable solvent, such as HPLC grade water or a methanol/water mixture.[8] This stock solution will be used for all stress conditions.



Stress Conditions

For each condition, a control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the target concentration (e.g., $100 \mu g/mL$) and analyzed alongside the stressed samples.

A. Acid Hydrolysis

- Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
- Add 1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[4]
- After the incubation period, cool the solution to room temperature.
- Carefully neutralize the solution with an equivalent volume and concentration of NaOH.
- Dilute to the final volume with the mobile phase to achieve the target concentration.
- Filter the sample through a 0.45 μm syringe filter before HPLC analysis.

B. Alkaline Hydrolysis

- Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
- Add 0.04 M NaOH and keep the mixture at room temperature for a specified period (e.g., 30 minutes), as cephalexin is susceptible to alkaline conditions.[4][9]
- After incubation, neutralize the solution with an equivalent volume and concentration of HCI.
- Dilute to the final volume with the mobile phase.
- Filter the sample through a 0.45 μm syringe filter before HPLC analysis.

C. Oxidative Degradation

- Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
- Add 3% (v/v) H₂O₂ and keep the solution at room temperature for a specified period (e.g., 45 minutes).



- After incubation, dilute to the final volume with the mobile phase.
- Filter the sample through a 0.45 μm syringe filter before HPLC analysis.

D. Thermal Degradation

- Place the solid **Cephalexin Hydrochloride** powder in a petri dish and expose it to a dry heat of 80°C in an oven for a specified period (e.g., 24 hours).[6]
- Separately, place a solution of Cephalexin (from the stock solution) in a sealed vial and heat it in a water bath at 80°C for the same duration.[6]
- After exposure, allow the samples to cool to room temperature.
- Prepare a solution from the solid sample and dilute the liquid sample with the mobile phase to the target concentration.
- Filter the samples through a 0.45 μm syringe filter before HPLC analysis.

E. Photolytic Degradation

- Place the solid Cephalexin Hydrochloride powder and a solution of the drug in chemically inert, transparent containers.
- Expose the samples to a light source in a photostability chamber. According to ICH Q1B, the
 exposure should not be less than 1.2 million lux hours for visible light and 200 watt-hours per
 square meter for near UV light.[8]
- Prepare a "dark" control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.
- After exposure, prepare solutions from the solid sample and dilute the liquid samples with the mobile phase to the target concentration.
- Filter the samples through a 0.45 μm syringe filter before HPLC analysis.

Stability-Indicating HPLC Method



A validated, stability-indicating method is required to separate the intact drug from its degradation products.

| Parameter | Condition | |
|----------------------|---|--|
| HPLC Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 μm particle size)[4][10] | |
| Mobile Phase | A gradient or isocratic mixture of Ammonium Acetate buffer (pH 4.5) and Acetonitrile/Methanol.[4][11] | |
| Flow Rate | 1.0 mL/min[10] | |
| Detection Wavelength | 254 nm or 260 nm (using a PDA detector to check for peak purity)[6][9] | |
| Injection Volume | 10-20 μL | |
| Column Temperature | Ambient or controlled (e.g., 30°C) | |

Data Presentation

The results of the forced degradation study should be summarized to show the extent of degradation under each stress condition. The percentage of degradation is calculated by comparing the peak area of the intact Cephalexin in the stressed sample to that of the unstressed control sample.

Table 1: Summary of Forced Degradation Results for Cephalexin Hydrochloride

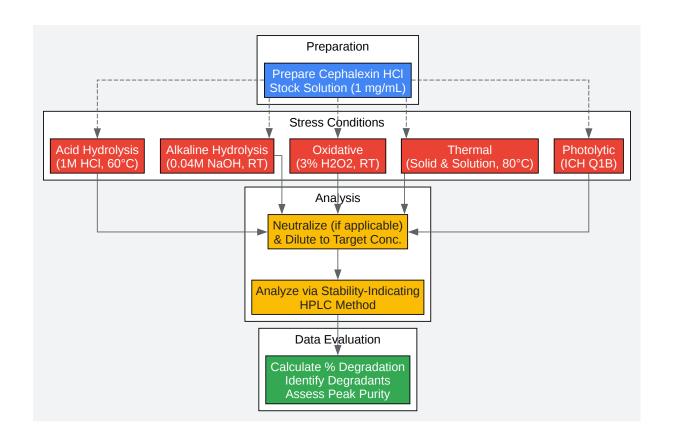


| Stress Condition | Parameters | % Assay of Cephalexin | % Degradation | Number of Degradation Products |
|-------------------------|---|--------------------------|---------------|--------------------------------------|
| Control (Unstressed) | - | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 1 M HCl, 60°C, 2 hours | 88.5 | 11.5 | 2 |
| Alkaline Hydrolysis | 0.04 M NaOH, Room Temp, 30 min | 85.2 | 14.8 | 3 |
| Oxidative | 3% H ₂ O ₂ , Room Temp, 45 min | 90.1 | 9.9 | 2 |
| Thermal (Solid) | 80°C, 24 hours | 96.3 | 3.7 | 1 |
| Thermal (Solution) | 80°C, 24 hours | 93.8 | 6.2 | 1 |
| Photolytic | ICH Q1B conditions (1.2 million lux·h, 200 W·h/m²) | 98.1 | 1.9 | 1 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study protocol.





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Caption: Workflow for the forced degradation study of Cephalexin HCl.

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Methodological & Application





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